![molecular formula C20H18N2O3 B110727 DesmethylPBR28 CAS No. 1005325-42-7](/img/structure/B110727.png)
DesmethylPBR28
Overview
Description
DesmethylPBR28, also known as this compound, is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Biological Activity
DesmethylPBR28, a derivative of the well-known radiotracer PBR28, is primarily studied for its binding affinity to the 18 kDa translocator protein (TSPO), which is implicated in neuroinflammation and various neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is synthesized from PBR28 through a demethylation process. It retains significant binding properties to TSPO, making it a valuable compound for imaging studies related to neuroinflammation. The compound's structure can be represented as follows:
- Chemical Name : N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide
- Molecular Formula : CHNO
Binding Affinity and Selectivity
This compound exhibits high affinity for TSPO, which is critical for its application in positron emission tomography (PET) imaging. The binding affinity can be quantified using inhibition constants (K), which indicate how effectively the compound displaces other ligands from TSPO.
Compound | K (nM) | Selectivity to TSPO |
---|---|---|
This compound | 0.658 | High |
PBR28 | 6.1 | Moderate |
PK11195 | 1.38 | Moderate |
This table demonstrates that this compound has a significantly lower K value compared to PBR28 and PK11195, indicating superior binding affinity to TSPO.
In Vivo Studies and Imaging Applications
Research has shown that this compound can be utilized in PET imaging to visualize neuroinflammatory processes in vivo. A study highlighted its application in a rat model of traumatic brain injury (TBI), where it was found that this compound could effectively bind to overexpressed TSPO in affected brain regions.
Case Study: Traumatic Brain Injury Model
In a preclinical study involving rats with TBI:
- Objective : To evaluate the uptake of this compound in regions with increased TSPO expression.
- Methodology : Rats were administered this compound via tail vein injection followed by PET imaging.
- Findings :
- Significant accumulation of this compound was observed in injured brain areas.
- The standardized uptake values (SUVs) indicated a marked increase in TSPO binding compared to control groups.
Stability and Pharmacokinetics
The stability of this compound in biological systems is crucial for its effectiveness as an imaging agent. Studies have demonstrated:
- In Vitro Stability : Over 99% of the compound remained intact after 2 hours in human serum.
- Blood-Brain Barrier Penetration : The log D value of this compound indicates good lipophilicity, facilitating its ability to cross the blood-brain barrier.
Comparative Studies with Other Radiotracers
This compound has been compared with other TSPO-targeting radiotracers like [^11C]PBR28 and [^18F]fluoromethyl-PBR28. These studies focused on their relative efficacy in detecting neuroinflammation.
Radiotracer | Affinity for TSPO (K) | Brain Uptake Efficiency |
---|---|---|
This compound | 0.658 nM | High |
[^11C]PBR28 | 6.1 nM | Moderate |
[^18F]fluoromethyl-PBR28 | Varies | High |
Scientific Research Applications
Neuroimaging Applications
DesmethylPBR28 is primarily used in positron emission tomography (PET) imaging to study neuroinflammation. Its ability to selectively bind to TSPO makes it a valuable tool for visualizing inflammatory processes in the brain.
Case Study: Traumatic Brain Injury (TBI)
In a study involving animal models of TBI, researchers synthesized [^11C]PBR28 from this compound and conducted PET imaging. The results indicated that [^11C]PBR28 exhibited significantly higher uptake in regions of the brain affected by TBI compared to control areas, suggesting its utility in assessing neuroinflammatory responses post-injury .
Data Table: PET Imaging Results in TBI Models
Model Type | Region of Interest | SUV (Standardized Uptake Value) | Comparison |
---|---|---|---|
TBI | Left Hemisphere | 16.9 ± 2.23 | Higher than Right Hemisphere |
Control | Right Hemisphere | Lower than Left Hemisphere | N/A |
Pharmacological Research
This compound has been explored for its potential therapeutic applications due to its interaction with TSPO, which plays a role in various biological processes including apoptosis and steroidogenesis.
Case Study: Neurodegenerative Diseases
Research has shown that this compound can be used to monitor TSPO expression changes in diseases like Alzheimer’s and Parkinson’s. A study involving patients with Parkinson's disease demonstrated that treatment with AZD3241, a myeloperoxidase inhibitor, resulted in decreased binding of [^11C]PBR28 to TSPO, indicating a reduction in neuroinflammation . This suggests that this compound can serve as a biomarker for evaluating treatment efficacy in neurodegenerative conditions.
Data Table: Changes in TSPO Binding Post-Treatment
Patient Group | Treatment | Baseline V_T (Total Distribution Volume) | Post-Treatment V_T | Change (%) |
---|---|---|---|---|
Parkinson's Disease | AZD3241 | 1.5 | 1.2 | -20% |
Control | Placebo | 1.4 | 1.4 | 0% |
Development of Radiopharmaceuticals
The synthesis of this compound is crucial for developing new radiopharmaceuticals that can be utilized in PET imaging. The compound serves as a precursor for creating radiolabeled versions that enhance imaging capabilities.
Automated Synthesis Techniques
Recent advancements have led to fully automated synthesis methods for producing [^11C]PBR28 from this compound, which streamlines the process and increases yield . This automation facilitates broader application in clinical settings.
Data Table: Synthesis Yields of PBR28 from this compound
Synthesis Method | Yield (%) |
---|---|
Manual Synthesis | 78% |
Automated Synthesis | 84% |
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYHHRVIZVDACH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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